molecular formula CH2NaO3 B8646195 Sodium hydrogen bicarbonate

Sodium hydrogen bicarbonate

Cat. No. B8646195
M. Wt: 85.015 g/mol
InChI Key: WJEIYVAPNMUNIU-UHFFFAOYSA-N
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Patent
US06525199B1

Procedure details

To a 10 ml acetonitrile solution of 426 mg of 4,4′-difluorobenzophenone and 841 mg of piperazine, 395 mg of triethylamine was added and stirred at 100° C. for 12 hours. After cooling to room temperature, saturated aqueous sodium hydrogenbicarbonate solution was added, followed by extracting with chloroform. The extract was dried, filtered and concentrated under reduced pressure. The residue obtained was dissolved in 5 ml of trifluoroacetic acid and treated with 520 mg of triethylsilane and 60 mg of concentrated sulfuric acid, and stirred at room temperature for 1 hour. The reaction, mixture was adjusted to pH=9 to 11 with 10% aqueous sodium hydroxide solution, followed by extracting with ethyl acetate. The extract was dried, filtered and concentrated under reduced pressure to give a residue, which was purified by silica gel column chromatography (chloroform:methanol:water (2% acetic acid)=65:35:5) to give the above-referenced compound, 1-[4-(4-fluorophenyl)methylphenyl]piperazine in an amount of 305 mg (yield 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
426 mg
Type
reactant
Reaction Step Five
Quantity
841 mg
Type
reactant
Reaction Step Five
Quantity
395 mg
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.C(=O)(O)O.[Na].C([SiH](CC)CC)C.S(=O)(=O)(O)O.[OH-].[Na+]>FC(F)(F)C(O)=O.C(N(CC)CC)C.C(#N)C>[F:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:6][C:5]2[CH:15]=[CH:16][C:2]([N:17]3[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]3)=[CH:3][CH:4]=2)=[CH:9][CH:10]=1 |f:2.3,6.7,^1:26|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.[Na]
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
60 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Five
Name
Quantity
426 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Name
Quantity
841 mg
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
395 mg
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
by extracting with chloroform
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction, mixture
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (chloroform:methanol:water (2% acetic acid)=65:35:5)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.